molecular formula C13H7F3N2O B1291019 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine CAS No. 906352-73-6

2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1291019
CAS No.: 906352-73-6
M. Wt: 264.2 g/mol
InChI Key: GFEVPIXAPFROGH-UHFFFAOYSA-N
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Description

2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine is a chemical compound known for its unique structural features and reactivity. It contains an isocyanate group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a trifluoromethyl group. This combination of functional groups makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine typically involves the reaction of 4-isocyanatophenyl derivatives with pyridine compounds under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and polyols. Reaction conditions often involve mild temperatures and the presence of a catalyst to enhance the reaction rate.

Major Products Formed

The major products formed from reactions involving this compound include ureas, carbamates, and polyurethanes, depending on the specific reactants and conditions used.

Scientific Research Applications

2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the development of bioactive molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of stable products. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isocyanatophenyl trifluoromethyl sulfide
  • 2-(4’-Isocyanatophenyl)-6-methylbenzthiazole
  • Tris(4-isocyanatophenyl) thiophosphate

Uniqueness

2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine is unique due to the combination of the isocyanate group with a trifluoromethyl-substituted pyridine ring. This structural feature imparts distinct reactivity and stability, making it suitable for a variety of applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

2-(4-isocyanatophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(17-7-10)9-1-4-11(5-2-9)18-8-19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEVPIXAPFROGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640248
Record name 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-73-6
Record name 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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